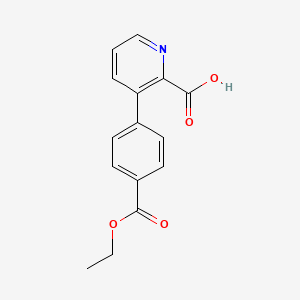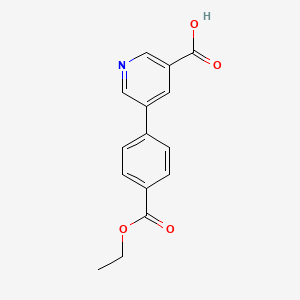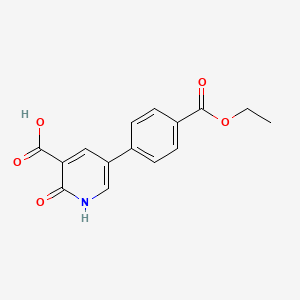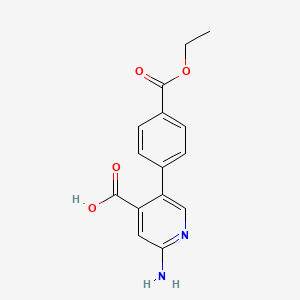
3-(4-Ethoxycarbonylphenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Ethoxycarbonylphenyl)picolinic acid (abbreviated as ECPCA) is an organic acid that has recently gained attention in the scientific research community due to its various properties and potential applications. ECPCA is a white to off-white powder that is soluble in water and has a molecular weight of 299.37 g/mol. It has been found to be a strong inhibitor of the enzyme acetylcholinesterase (AChE) and has been studied as a potential therapeutic agent for Alzheimer’s disease. In addition, ECPCA has been studied for its potential applications in biochemistry, pharmacology, and toxicology.
作用机制
The mechanism of action of 3-(4-Ethoxycarbonylphenyl)picolinic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of AChE by binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the brain, which has been shown to improve cognitive function in individuals with Alzheimer’s disease.
Biochemical and Physiological Effects
3-(4-Ethoxycarbonylphenyl)picolinic acid, 95% has been studied for its potential biochemical and physiological effects. It has been found to be a strong inhibitor of AChE, which can lead to an increase in the concentration of acetylcholine in the brain. This has been shown to improve cognitive function in individuals with Alzheimer’s disease. In addition, 3-(4-Ethoxycarbonylphenyl)picolinic acid, 95% has been studied for its potential effects on the immune system, as well as its ability to act as an antioxidant.
实验室实验的优点和局限性
3-(4-Ethoxycarbonylphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, with a long shelf life, and can be easily synthesized from commercially available reagents. In addition, it is relatively non-toxic and has been found to be a strong inhibitor of AChE. However, there are some limitations to its use in laboratory experiments. It is a relatively expensive compound, and its solubility in water can vary depending on the pH of the solution.
未来方向
The potential applications of 3-(4-Ethoxycarbonylphenyl)picolinic acid, 95% are still being explored. Future research could focus on its potential therapeutic applications in Alzheimer’s disease, as well as its potential effects on the immune system and its ability to act as an antioxidant. In addition, further research could be done to investigate the mechanism of action of 3-(4-Ethoxycarbonylphenyl)picolinic acid, 95% and to develop more efficient and cost-effective methods for its synthesis.
合成方法
3-(4-Ethoxycarbonylphenyl)picolinic acid, 95% can be synthesized by a number of methods. The most common route involves the reaction of 4-ethoxycarbonylphenol with picolinic acid in an aqueous solution. This reaction is typically carried out at a temperature of 80-90°C for a period of 2-4 hours. The product can then be isolated by filtration or centrifugation and purified by recrystallization.
科学研究应用
3-(4-Ethoxycarbonylphenyl)picolinic acid, 95% has been studied for its potential applications in scientific research. It is known to be a strong inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This makes it a potential therapeutic agent for Alzheimer’s disease, as inhibition of AChE has been shown to improve cognitive function in individuals with the condition. In addition, 3-(4-Ethoxycarbonylphenyl)picolinic acid, 95% has been studied for its potential applications in biochemistry, pharmacology, and toxicology.
属性
IUPAC Name |
3-(4-ethoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-2-20-15(19)11-7-5-10(6-8-11)12-4-3-9-16-13(12)14(17)18/h3-9H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBQLEXHFIQRMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6392658.png)
![6-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6392665.png)
![2-[3-(N-Ethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6392667.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6392679.png)
![2-Amino-5-[3-(N-ethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6392683.png)


![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid, 95%](/img/structure/B6392715.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxynicotinic acid, 95%](/img/structure/B6392729.png)




